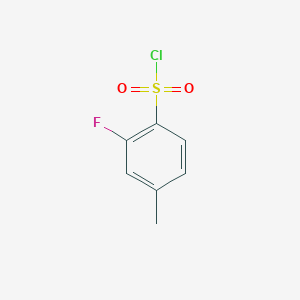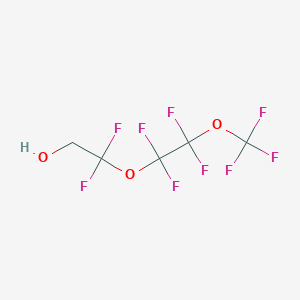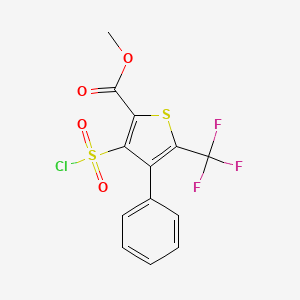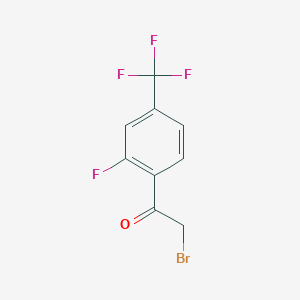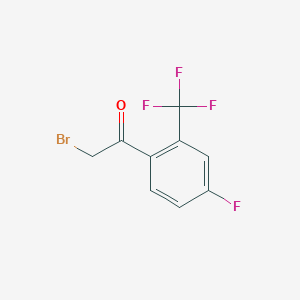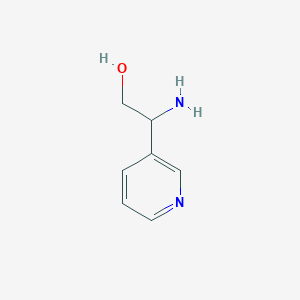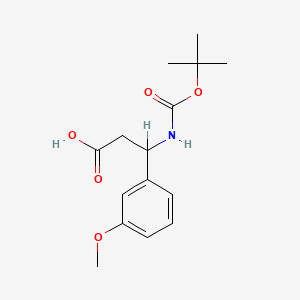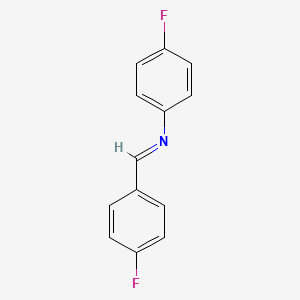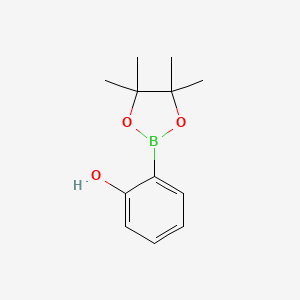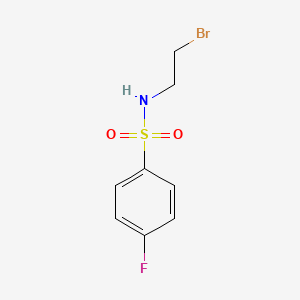
N-(2-bromoethyl)-4-fluorobenzenesulfonamide
描述
N-(2-bromoethyl)-4-fluorobenzenesulfonamide is an organic compound that features a bromoethyl group attached to a fluorobenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-fluorobenzenesulfonamide in a suitable solvent such as dimethylformamide (DMF).
- Add potassium carbonate to the solution to act as a base.
- Introduce 2-bromoethanol to the reaction mixture.
- Reflux the mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-bromoethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include primary amines and other reduced derivatives.
科学研究应用
N-(2-bromoethyl)-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-bromoethyl)-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death in cancer cells. The molecular targets and pathways involved include DNA alkylation and disruption of protein function.
相似化合物的比较
N-(2-bromoethyl)-4-fluorobenzenesulfonamide can be compared with other similar compounds such as:
N-(2-chloroethyl)-4-fluorobenzenesulfonamide: Similar structure but with a chloroethyl group instead of a bromoethyl group. The bromoethyl group is generally more reactive in nucleophilic substitution reactions.
N-(2-bromoethyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorobenzenesulfonamide moiety instead of a fluorobenzenesulfonamide moiety. The fluorine atom can influence the electronic properties and reactivity of the compound.
属性
IUPAC Name |
N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQBZWKLXWNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381529 | |
| Record name | N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51983-24-5 | |
| Record name | N-(2-bromoethyl)-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
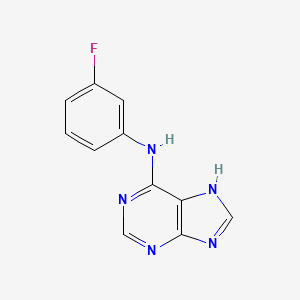
![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

